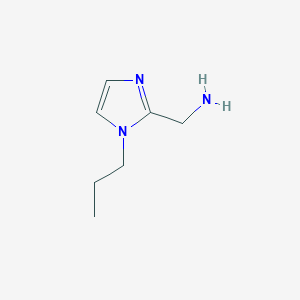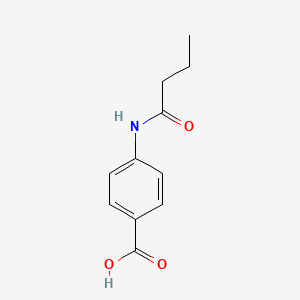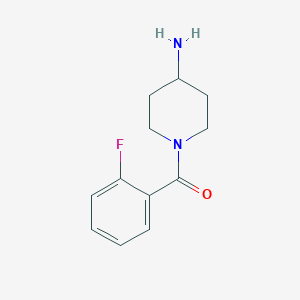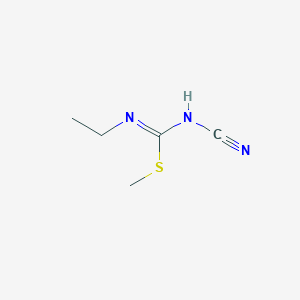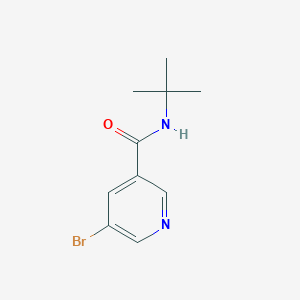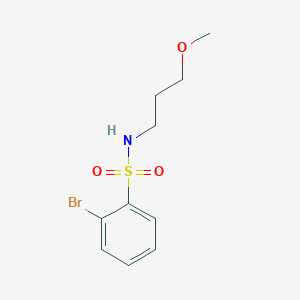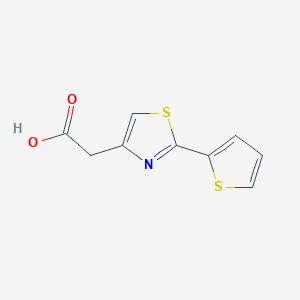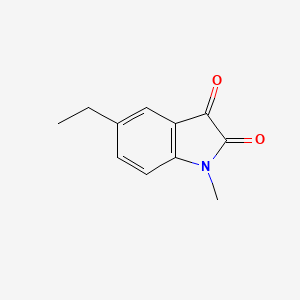
1-(adamantan-1-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(adamantan-1-yl)butan-2-amine is a compound that features an adamantane moiety, a tricyclic cage structure, attached to a butan-2-amine chain. Adamantane derivatives are known for their unique structural properties and high stability, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(adamantan-1-yl)butan-2-amine can be synthesized through several methods. One common approach involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to introduce the amine group . Another method includes the addition of 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods: Industrial production of adamantane derivatives often involves catalytic hydrogenation and other large-scale chemical processes. The specific conditions and catalysts used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(adamantan-1-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Commonly used to convert ketones or aldehydes to alcohols or amines.
Substitution: Halogenation and other substitution reactions can modify the adamantane moiety or the butan-2-amine chain.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce adamantane ketones or alcohols, while reduction can yield various amine derivatives .
Scientific Research Applications
1-(adamantan-1-yl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Industry: Utilized in the production of high-performance materials and nanotechnology applications.
Mechanism of Action
The mechanism by which 1-(adamantan-1-yl)butan-2-amine exerts its effects involves interactions with various molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to the inhibition of viral replication or modulation of neurotransmitter systems .
Comparison with Similar Compounds
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness: 1-(adamantan-1-yl)butan-2-amine is unique due to its specific structural configuration, which combines the stability of the adamantane moiety with the functional versatility of the butan-2-amine chain. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H25N |
|---|---|
Molecular Weight |
207.35 g/mol |
IUPAC Name |
1-(1-adamantyl)butan-2-amine |
InChI |
InChI=1S/C14H25N/c1-2-13(15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-13H,2-9,15H2,1H3 |
InChI Key |
HUCUZLRORHFRHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC12CC3CC(C1)CC(C3)C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




acetic acid](/img/structure/B1275947.png)
